molecular formula C14H17FN2O B2843846 (3-Fluorophenyl)(3-(pyrrolidin-1-yl)azetidin-1-yl)methanone CAS No. 2320515-70-4

(3-Fluorophenyl)(3-(pyrrolidin-1-yl)azetidin-1-yl)methanone

Cat. No. B2843846
CAS RN: 2320515-70-4
M. Wt: 248.301
InChI Key: NOUZELWVVCLORM-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves the study of how the compound is synthesized. It includes the reactants used, the conditions under which the reaction occurs, and the yield of the product .


Molecular Structure Analysis

This involves determining the arrangement of atoms within a molecule. Techniques used can include X-ray crystallography, NMR spectroscopy, and others .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, chemical stability, etc .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Crystal Structure : A study focused on the synthesis and crystal structure of boric acid ester intermediates, closely related to (3-Fluorophenyl)(3-(pyrrolidin-1-yl)azetidin-1-yl)methanone, reveals details on the substitution reactions used for their synthesis, their conformational analysis through single crystal X-ray diffraction, and molecular electrostatic potential investigated by density functional theory (DFT) (Huang et al., 2021). This research provides insights into the physicochemical properties of these compounds, which could be useful for further application in medicinal chemistry and material science.

Potential Medical Applications

  • Pharmacokinetics and Formulation Studies : The development of a precipitation-resistant solution formulation for a poorly water-soluble compound, aiming for increased in vivo exposure, indicates the significance of solubilized, precipitation-resistant formulations for achieving necessary blood levels in toxicological and early clinical evaluation of poorly soluble compounds (Burton et al., 2012).
  • Anticonvulsant Agents : The design and synthesis of derivatives acting as sodium channel blockers and anticonvulsant agents highlight the potential application of compounds with a similar structural core in addressing conditions like epilepsy. One compound showed potent activity with a significantly high protective index compared to reference drugs (Malik & Khan, 2014).

Material Science Applications

  • Optical Properties for Material Science : The study of spectroscopic properties of certain derivatives in solvents of various polarity and hydrogen-bonding abilities provides data on their electronic absorption, excitation, and fluorescence properties. Such information is crucial for the development of materials with specific optical characteristics, which can be applied in fields such as optoelectronics and sensor technology (Al-Ansari, 2016).

Mechanism of Action

If the compound is a drug or has some biological activity, the mechanism of action refers to how it exerts its effect at the molecular level .

Safety and Hazards

This involves studying the compound’s toxicity, environmental impact, handling precautions, etc .

Future Directions

This involves predicting or suggesting future research directions, potential applications, or improvements to current methods .

properties

IUPAC Name

(3-fluorophenyl)-(3-pyrrolidin-1-ylazetidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN2O/c15-12-5-3-4-11(8-12)14(18)17-9-13(10-17)16-6-1-2-7-16/h3-5,8,13H,1-2,6-7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOUZELWVVCLORM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2CN(C2)C(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(3-Fluorobenzoyl)azetidin-3-yl]pyrrolidine

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